4-Borono-D-phenylalanine
Overview
Description
Synthesis Analysis
4-Borono-D-phenylalanine can be synthesized through various methods, including cross-coupling reactions. The Boc-derivative of (4-pinacolylborono)phenylalanine ethyl ester undergoes Suzuki-Miyaura coupling reactions with aromatic chlorides to produce 4-substituted phenylalanine derivatives (Fariborz Firooznia et al., 1998). Additionally, enantiomerically pure L-(4-Boronophenyl)alanine can be synthesized from L-Tyrosine using palladium-catalyzed carbon-boron bond formation reactions, highlighting the compound's potential for clinical use (Hiroyuki Nakamura et al., 1998).
Molecular Structure Analysis
The molecular structure of 4-Borono-D-phenylalanine is characterized by the incorporation of a boron atom. This modification has implications for its reactivity and interaction with biological molecules. Detailed structural analyses, such as X-ray powder diffraction and Fourier Transform infrared spectroscopy, have been conducted to understand its crystalline form and molecular vibrations (R. Mahalakshmi et al., 2006).
Chemical Reactions and Properties
4-Borono-D-phenylalanine participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, demonstrating its versatility in organic synthesis. Its boron moiety plays a crucial role in these reactions, offering a pathway for creating diverse phenylalanine derivatives with potential therapeutic applications (P. Čapek et al., 2006).
Physical Properties Analysis
The physical properties of 4-Borono-D-phenylalanine, such as solubility, melting point, and crystal structure, are essential for its application in BNCT and other therapeutic areas. Its crystallization in silica gel under specific conditions has been studied to optimize these properties for medical use (R. Mahalakshmi et al., 2006).
Chemical Properties Analysis
The chemical properties of 4-Borono-D-phenylalanine, including its reactivity and stability, are influenced by the boron atom. Studies have shown that it can undergo various chemical reactions, making it a valuable compound for synthesizing peptide analogues and other bioactive molecules (D. Crich & Abhisek Banerjee, 2007).
Scientific Research Applications
Summary of the Application
4-Borono-D-phenylalanine is used as a building block in solid-phase peptide synthesis . It can also be used to synthesize substituted triazine derivatives as potential tryptophan hydroxylase inhibitors .
Methods of Application
The compound is used in solution phase peptide synthesis . It can also be used in Suzuki cross-coupling reactions using palladium as a catalyst to synthesize substituted triazine derivatives .
Results or Outcomes
Boron Neutron Capture Therapy (BNCT)
Summary of the Application
4-Boronophenylalanine (BPA) exhibits a highly specific affinity for tumors, and its boron-10 labelled racemate has been clinically used for BNCT of malignant melanomas and brain tumors .
Methods of Application
In BNCT, non-radioactive boron-10 captures thermal neutrons, resulting in a nuclear reaction that produces high linear energy transfer particles. These particles can selectively destroy tumor cells with high boron concentrations, sparing neighboring healthy tissue .
Safety And Hazards
Future Directions
There are high expectations for the use of 4-Borono-D-phenylalanine in Boron Neutron Capture Therapy (BNCT) for the treatment of malignant brain tumors . The development of target boron drugs with good biodistribution is a prerequisite condition . The development of PBC-IP, a new boron drug, has shown high tumor therapeutic effects in animal models of glioma and glioblastoma .
properties
IUPAC Name |
(2R)-2-amino-3-(4-boronophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIVJOSXJDORSP-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@H](C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370208 | |
Record name | 4-Borono-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Borono-D-phenylalanine | |
CAS RN |
111821-49-9 | |
Record name | 4-Borono-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Dihydroxyboryl-D-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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